molecular formula C14H11ClO3 B8416994 Methyl 3-chloro-3-(naphthalen-1-yl)-2-oxopropionate

Methyl 3-chloro-3-(naphthalen-1-yl)-2-oxopropionate

Cat. No. B8416994
M. Wt: 262.69 g/mol
InChI Key: WCNMSJUJNJEWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06472526B1

Procedure details

7.80 g (49.9 mmol) of 1-naphthaldehyde and 7.15 g (49.9 mmol) of methyl dichloroacetate were dissolved in 100 ml of t-butanol, and 6.15 g (54.8 mmol) of potassium t-butoxide was added thereto at 0° C. The mixture was stirred at room temperature for 24 hours and then 50 ml of water was added to stop the reaction. The solvent was removed under reduced pressure and the residue was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, concentrated and subjected to silica gel column chromatography(eluent: n-hexane/ethyl acetate=90/10, v/v) to give 2.5 g (9.52 mmol, Yield 19%) of the title compound.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Cl:13]C(Cl)C(OC)=O.C[C:21](C)([O-:23])C.[K+].[OH2:26].[C:27]([OH:31])([CH3:30])(C)C>CCCCCC.C(OCC)(=O)C>[Cl:13][CH:11]([C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)[C:27](=[O:31])[C:30]([O:23][CH3:21])=[O:26] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Name
Quantity
7.15 g
Type
reactant
Smiles
ClC(C(=O)OC)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC(C(C(=O)OC)=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.52 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.